Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-aminothiazole with ethyl 2-phenylbutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a thiazole ring.
Ethyl 4-methyl-2-(4-methyl-2-(4-methylphenylsulfonamido)pentanamido)thiazole-5-carboxylate: Contains additional sulfonamide and pentanamido groups, offering different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(2-phenylbutanoylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13(12-9-7-6-8-10-12)15(20)19-17-18-11(3)14(23-17)16(21)22-5-2/h6-10,13H,4-5H2,1-3H3,(H,18,19,20) |
InChI Key |
BSPOBXWMYZIMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Origin of Product |
United States |
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